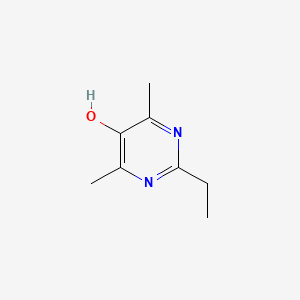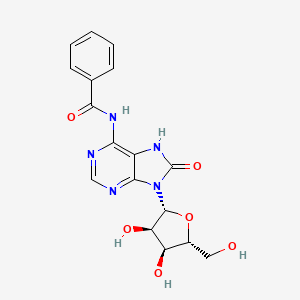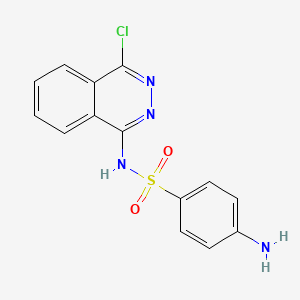
4-amino-N-(4-chlorophthalazin-1-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(4-chlorophthalazin-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C14H11ClN4O2S and a molecular weight of 334.78 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
The synthesis of 4-amino-N-(4-chlorophthalazin-1-yl)benzenesulfonamide involves several steps. One common method includes the reaction of 4-chlorophthalazin-1-amine with 4-aminobenzenesulfonamide under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, alternative solvents, and improved reaction conditions to enhance yield and purity.
化学反応の分析
4-amino-N-(4-chlorophthalazin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction rates and yields.
科学的研究の応用
4-amino-N-(4-chlorophthalazin-1-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-amino-N-(4-chlorophthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit dihydropteroate synthetase, an enzyme involved in folate synthesis, thereby exhibiting antimicrobial activity .
類似化合物との比較
4-amino-N-(4-chlorophthalazin-1-yl)benzenesulfonamide can be compared with other similar compounds, such as:
Sulfachlorpyridazine: This compound also contains a sulfonamide group and exhibits antimicrobial properties.
Sulfamerazine: Another sulfonamide compound known for its antibacterial activity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in scientific research and industry.
特性
CAS番号 |
16352-00-4 |
|---|---|
分子式 |
C14H11ClN4O2S |
分子量 |
334.8 g/mol |
IUPAC名 |
4-amino-N-(4-chlorophthalazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H11ClN4O2S/c15-13-11-3-1-2-4-12(11)14(18-17-13)19-22(20,21)10-7-5-9(16)6-8-10/h1-8H,16H2,(H,18,19) |
InChIキー |
SDEJTVYIXIAAEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)NS(=O)(=O)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923534.png)
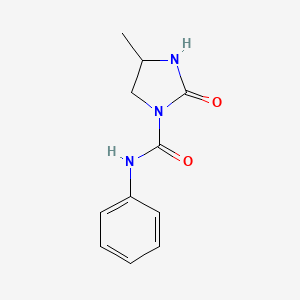
![N-Butyl-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12923553.png)

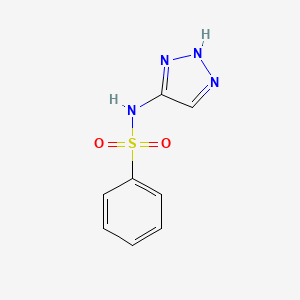
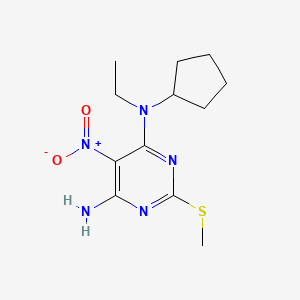
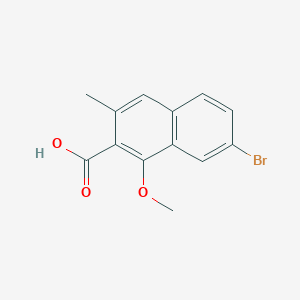

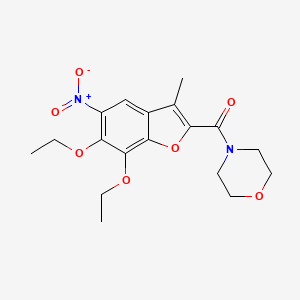
![6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12923599.png)
![4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline](/img/structure/B12923602.png)

